3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine
CAS No.: 802598-74-9
Cat. No.: VC6213712
Molecular Formula: C13H14N4
Molecular Weight: 226.283
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 802598-74-9 |
|---|---|
| Molecular Formula | C13H14N4 |
| Molecular Weight | 226.283 |
| IUPAC Name | 3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-ylhydrazine |
| Standard InChI | InChI=1S/C13H14N4/c14-15-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)17-16-12/h1-2,4,7-8H,3,5-6,14H2,(H,15,16) |
| Standard InChI Key | QZIUIFLAIPSBTH-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NN |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s core structure consists of a bicyclic system comprising a benzene ring fused to a seven-membered cycloheptane ring, which is further integrated with a pyridazine moiety. The hydrazine (–NH–NH) group at the 3-position introduces reactivity for further derivatization . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 802598-74-9 |
| Molecular Formula | |
| Molecular Weight | 226.28 g/mol |
| Synonyms | EOS-62007, CPD3615-B6 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
The IUPAC name, 3-hydrazinyl-6,7-dihydro-5H-benzo cyclohepta[1,2-c]pyridazine, reflects its substitution pattern and ring system .
Synthesis and Derivatization Pathways
Key Synthetic Routes
-
Chlorination and Hydrazine Substitution
A precursor, 3-chloro-6,7-dihydro-5H-benzo cyclohepta[1,2-c]pyridazine (CAS 25823-53-4), is synthesized via refluxing 3-oxo-6,7-dihydro-5H-benzo cyclohepta[1,2-c]pyridazine with phosphorus oxychloride () at 100°C for 2–4.75 hours . Subsequent nucleophilic substitution with hydrazine yields the target compound:This method achieves a 99% yield under optimized conditions .
-
High-Pressure Cyclocondensation
Alternative approaches utilize ammonium acetate-mediated cyclocondensation under high pressure to construct the benzo-cyclohepta-pyridazine scaffold, though specifics for the hydrazino derivative remain less documented .
Functionalization for Drug Discovery
The hydrazine group enables the synthesis of triazole derivatives, as demonstrated in the preparation of:
-
1-(6,7-Dihydro-5H-benzo cyclohepta[1,2-c]pyridazin-3-yl)-N3-(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl)-1H-1,2,4-triazole-3,5-diamine (CAS 1037624-76-2).
This derivative is synthesized by reacting 3-hydrazino-6,7-dihydro-5H-benzo cyclohepta[1,2-c]pyridazine with phenyl carbamimidates in isopropyl alcohol at 90°C for 18 hours, yielding 50% product .
Applications in Pharmaceutical Research
Intermediate for Heterocyclic Systems
The compound serves as a precursor for synthesizing polycyclic systems like 5,6-dihydrobenzo[h]quinolines, which are explored for optical and electronic applications .
| Supplier | Quantity | Price | Purity |
|---|---|---|---|
| Chemenu | 100 mg | $299 | 95%+ |
| AccelPharmtech | 25 g | $10,900 | 97% |
Costs escalate nonlinearly with scale, reflecting challenges in large-scale synthesis .
Future Perspectives
Targeted Drug Development
Advances in computational chemistry could optimize the benzo-cyclohepta-pyridazine scaffold for selective kinase inhibition, reducing off-target effects in oncology.
Green Synthesis Methods
Exploring solvent-free or catalytic processes may enhance the sustainability of its production, addressing current limitations in yield and cost .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume